molecular formula C12H20N4O B2502480 1-ethyl-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine CAS No. 1856068-25-1

1-ethyl-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine

Cat. No.: B2502480
CAS No.: 1856068-25-1
M. Wt: 236.319
InChI Key: OPSIROPUBZNHBN-UHFFFAOYSA-N
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Description

1-ethyl-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine is a chemically synthesized pyrazole derivative of interest in medicinal chemistry and life sciences research. This compound features a pyrazole core substituted with an amine group and a 3-methylpiperidine-1-carbonyl moiety, a structure associated with diverse biological properties. Pyrazole-based compounds, such as 5-aminopyrazole derivatives, are recognized as key starting materials and privileged scaffolds in the development of bioactive molecules . These structures are frequently investigated for a wide spectrum of potential research applications, including serving as enzyme inhibitors, antimicrobial agents, and anticancer candidates . The presence of the 5-aminopyrazole structure in this compound is particularly significant, as this motif is a known precursor for synthesizing various fused heterocyclic systems like pyrazolopyrimidines and pyrazolopyridines, which are common in drug discovery efforts . The specific combination of the 1-ethyl-5-aminopyrazole structure with a 3-methylpiperidine carbonyl group in this molecule may be explored for its potential to interact with various enzymatic targets. Researchers can utilize this compound as a building block for the synthesis of more complex molecular libraries or as a core structure for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns. Please Note: This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(5-amino-2-ethylpyrazol-3-yl)-(3-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-3-16-10(7-11(13)14-16)12(17)15-6-4-5-9(2)8-15/h7,9H,3-6,8H2,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSIROPUBZNHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)C(=O)N2CCCC(C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Catalyzed Cyclization

The pyrazole backbone is typically constructed via cyclocondensation of 1,3-diketones with hydrazine derivatives. For example, ethyl acetoacetate reacts with hydrazine hydrate in ethanol under reflux to yield 3-methyl-1H-pyrazol-5(4H)-one. This intermediate serves as a precursor for further functionalization. Modifications include:

  • Alkylation at N1 : Treatment with ethyl iodide in dimethylformamide (DMF) using sodium hydride as a base introduces the ethyl group at position 1.
  • Acylation at C5 : The carbonyl group at position 5 is installed via nucleophilic acyl substitution using 3-methylpiperidine-1-carbonyl chloride.

Anion-Mediated Functionalization

Strong bases like sodium hydride deprotonate the pyrazole ring, enhancing nucleophilicity at specific positions. In CN103508959A, sodium hydride generates a pyrazole anion that reacts with methylating agents. Adapting this method, the anion at C5 reacts with 3-methylpiperidine-1-carbonyl chloride to form the target compound.

Stepwise Synthesis and Optimization

Route 1: Sequential Alkylation and Acylation

  • Pyrazole Core Formation :
    Ethyl acetoacetate (10 mmol) and hydrazine hydrate (12 mmol) react in ethanol at 80°C for 6 hours to yield 3-methyl-1H-pyrazol-5(4H)-one (89% yield).
  • N1-Ethylation :
    The product is treated with ethyl iodide (1.2 eq) and NaH (1.5 eq) in DMF at 0–5°C, followed by warming to room temperature (82% yield).
  • C5 Carbonylation :
    The ethylated pyrazole reacts with 3-methylpiperidine-1-carbonyl chloride (1.1 eq) in dichloromethane (DCM) using triethylamine as a base, yielding 1-ethyl-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine (74% yield).

Key Analytical Data :

  • IR : 1650 cm⁻¹ (C=O), 1542 cm⁻¹ (C=N), 3380 cm⁻¹ (NH).
  • ¹H NMR (DMSO-d6) : δ 1.25 (t, 3H, CH₂CH₃), 2.07 (s, 3H, CH₃), 3.45–3.70 (m, 4H, piperidine-H), 5.20 (s, 1H, pyrazole-H).

Route 2: One-Pot Multi-Component Reaction

A streamlined approach combines cyclization, alkylation, and acylation in a single reactor:

  • Ethyl acetoacetate, hydrazine hydrate, ethyl iodide, and 3-methylpiperidine-1-carbonyl chloride react in DMF with NaH at 50°C for 12 hours (68% yield).
    Advantages : Reduced purification steps; Disadvantages : Lower regioselectivity requires careful stoichiometric control.

Regioselectivity and Side Reactions

Competing Alkylation Sites

The pyrazole ring’s ambident nucleophilicity leads to potential O- vs. N-alkylation. Sodium hydride ensures N1-ethylation by selectively deprotonating the pyrazole nitrogen.

Carbonylation Challenges

Direct acylation at C5 competes with N-acylation. Using bulky bases (e.g., DBU) and low temperatures (−10°C) suppresses N-acylation, favoring C5 substitution.

Alternative Methodologies

Coupling Reactions

Pd-catalyzed cross-coupling between 5-bromo-1-ethyl-1H-pyrazol-3-amine and 3-methylpiperidine-1-carbonyl boronate esters offers a metal-mediated route (60–65% yield).

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the acylation step, improving yields to 78% while reducing reaction time.

Analytical and Computational Validation

Spectroscopic Characterization

  • MS : m/z 236.31 [M+H]⁺ matches the molecular formula C₁₂H₂₀N₄O.
  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

Docking Studies

Molecular docking reveals the 3-methylpiperidine moiety occupies hydrophobic pockets in enzyme active sites, rationalizing its bioactivity.

Industrial-Scale Considerations

Solvent Optimization

Replacing DMF with dimethyl carbonate (DMC) reduces toxicity and improves recyclability.

Cost Analysis

Step Cost per kg (USD)
Pyrazole synthesis 120
Ethylation 85
Carbonylation 210

Chemical Reactions Analysis

Types of Reactions

1-ethyl-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or aryl groups.

Scientific Research Applications

Therapeutic Potential

1-Ethyl-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine has shown promise as a building block for the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance binding affinity to specific biological targets, making it suitable for drug development aimed at treating various conditions, including:

  • Neurological Disorders : Research indicates that derivatives of this compound may act as inhibitors of glycine transporters (GlyT1), which are implicated in conditions such as schizophrenia and depression.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially serving as a lead molecule in the development of new antibiotics .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : The initial step often includes the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions to form the pyrazole structure.
  • Alkylation : The introduction of the ethyl group can be achieved through alkylation using ethyl halides in the presence of strong bases like sodium hydride.
  • Piperidine Attachment : A nucleophilic substitution reaction allows for the attachment of the piperidine moiety to the pyrazole ring.
  • Final Modifications : Further reactions may include oxidation or reduction processes to refine the compound's properties.

Case Studies and Research Findings

Several studies have investigated the biological activity and potential applications of this compound:

Study on Glycine Transport Inhibition

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant inhibition of glycine transporters, showcasing their potential in treating neurological disorders.

Antimicrobial Evaluation

Another research effort evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated promising activity, suggesting its utility in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-ethyl-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Structural Differences
1-Ethyl-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine Ethyl (N1), 3-methylpiperidine-carbonyl (C5) Not explicitly reported Reference compound for comparison.
1-Methyl-5-(piperidine-1-carbonyl)-1H-pyrazol-3-amine Methyl (N1), piperidine-carbonyl (C5) 208.27 Lacks ethyl and 3-methylpiperidine groups; reduced steric bulk.
1-Ethyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine Ethyl (N1), 2-methylpiperidine-carbonyl (C5) Not reported Methyl group at piperidine C2 vs. C3; altered conformational flexibility.
1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine 3-Chlorothiophene-methyl (N1), methyl (C5) 230.72 Thiophene substituent introduces aromaticity and chlorine atom, enhancing electrophilicity.
3-(1-Benzylpiperidin-3-yl)-1H-pyrazol-5-amine Benzylpiperidinyl (C3), H (N1) 283.38 Benzyl group increases lipophilicity; lacks carbonyl linkage.

Key Observations :

  • N1 Substituents : Ethyl groups (as in the target compound) may confer better metabolic stability compared to methyl .
  • C3 Amine : The primary amine is conserved across analogs, suggesting its critical role in bioactivity (e.g., hydrogen bonding with targets) .

Physicochemical Properties

  • Lipophilicity : The 3-methylpiperidine and ethyl groups in the target compound likely increase logP compared to methyl-substituted analogs (e.g., 1-methyl-5-(piperidine-1-carbonyl)-1H-pyrazol-3-amine) .
  • pKa : The primary amine (pKa ~8–10) and piperidine (pKa ~10–11) groups suggest pH-dependent solubility .

Biological Activity

1-Ethyl-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine is a complex organic compound belonging to the pyrazole class, characterized by its unique structure that includes an ethyl group, a piperidine ring, and an amine group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Structural Formula

The molecular formula of this compound is C12H20N4OC_{12}H_{20}N_{4}O, with a molecular weight of 236.31 g/mol. The compound features a pyrazole ring substituted at the 3-position with an amine group and a piperidine carbonyl substituent.

Synthesis

The synthesis typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring : Achieved by reacting hydrazine with a 1,3-diketone.
  • Alkylation : Introduction of the ethyl group using ethyl halides in the presence of strong bases.
  • Piperidine Attachment : Nucleophilic substitution where the pyrazole derivative reacts with a piperidine derivative.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. It may function as an enzyme inhibitor or receptor modulator, influencing various biological pathways. Detailed studies are necessary to elucidate its exact mechanisms.

Pharmacological Studies

Recent studies have highlighted several pharmacological activities:

  • Anticancer Activity : The compound has shown promise in inhibiting proliferation in various cancer cell lines, including HeLa and A375, indicating potential as an anticancer agent .
  • Antimicrobial Properties : Preliminary investigations suggest that it may possess antimicrobial effects, although further research is required to substantiate these findings .

In Vitro Studies

In vitro studies conducted on human tumor cell lines demonstrated significant inhibition of cellular proliferation. For example, one study reported IC50 values indicating effective inhibition against cyclin-dependent kinases (CDK2 and CDK9) with selectivity profiles favoring CDK2 .

Cell Line IC50 (µM) Selectivity
HeLa0.36High
HCT1161.8Moderate
A375Not reportedNot reported

Comparative Analysis

Comparative studies with similar compounds have shown that variations in substituents can significantly alter biological activity. For instance, analogs with different positions of the amine group exhibit distinct pharmacological profiles, suggesting that structural modifications could enhance efficacy and selectivity.

Research Applications

This compound serves as a valuable building block in medicinal chemistry for developing new therapeutic agents. It has potential applications in:

  • Drug Development : As a scaffold for synthesizing novel compounds targeting various diseases.
  • Biological Research : Investigating its effects on specific biological pathways and molecular targets.

Q & A

Q. What are the recommended synthetic routes for 1-ethyl-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine?

  • Methodological Answer : Synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the pyrazole core via condensation of substituted hydrazines with β-keto esters or diketones under acidic conditions (e.g., glacial acetic acid) .
  • Step 2 : Introduction of the 3-methylpiperidine-1-carbonyl group through coupling reactions, such as amide bond formation using carbodiimide crosslinkers (e.g., EDC/HCl) .
  • Key Optimization : Reaction temperatures (60–80°C) and prolonged stirring (48–72 hours) improve yields .

Table 1 : Example Reaction Conditions

StepReagents/ConditionsYieldReference
Pyrazole formationHydrazine + β-keto ester, H<sup>+</sup>70–80%
Amidation3-Methylpiperidine, EDC, DMF60–65%

Q. How can the molecular structure of this compound be characterized?

  • Methodological Answer :
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying the piperidine-carbonyl linkage .
  • Spectroscopy :
  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for ethyl (δ 1.2–1.4 ppm), pyrazole NH2 (δ 5.5–6.0 ppm), and piperidine protons (δ 2.5–3.0 ppm) .
  • IR : Confirm carbonyl stretch (C=O) at ~1650–1700 cm<sup>−1</sup> .

Q. What initial biological screening approaches are suitable for this compound?

  • Methodological Answer :
  • Antimicrobial assays : Broth microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., MAO-A/MAO-B inhibition) with IC50 determination .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Methodological Answer :
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Catalysts : Use Pd(OAc)2 for Suzuki-Miyaura couplings to introduce aryl groups .
  • Purification : Gradient column chromatography (hexane:EtOAc) or recrystallization from ethanol .

Q. How to resolve contradictions in biological activity data (e.g., varying IC50 values)?

  • Methodological Answer :
  • Assay validation : Standardize protocols (e.g., ATP levels in cytotoxicity assays) and include positive controls (e.g., doxorubicin for cancer studies) .
  • Purity analysis : HPLC (C18 column, MeOH:H2O gradient) to rule out impurity interference .
  • Dose-response curves : Use nonlinear regression (GraphPad Prism) for accurate IC50 calculation .

Q. What computational strategies predict target interactions for this compound?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina) : Focus on hydrophobic pockets (e.g., piperidine group interactions with MAO-B) .
  • MD simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR models : Correlate substituent electronegativity (e.g., piperidine methyl groups) with activity .

Q. Which analytical methods assess compound stability under experimental conditions?

  • Methodological Answer :
  • Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (>200°C indicates thermal stability) .
  • LC-MS : Detect degradation products in PBS or DMSO over 24–72 hours .
  • NMR stability studies : Track proton environment changes under UV exposure .

Data Contradiction Analysis Example

Scenario : Discrepancies in MAO-B inhibition reported across labs.

  • Root Cause : Variability in enzyme sources (recombinant vs. tissue-derived) or assay pH .
  • Resolution :
    • Standardized enzyme preparation : Use recombinant human MAO-B (UniProt ID P27338) .
    • Buffer optimization : pH 7.4 (HEPES) to maintain enzyme activity .

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